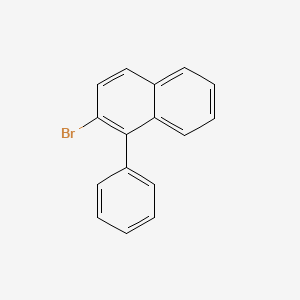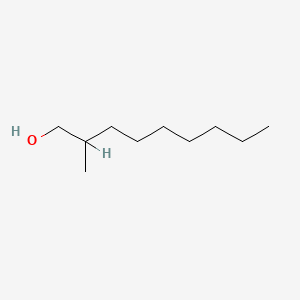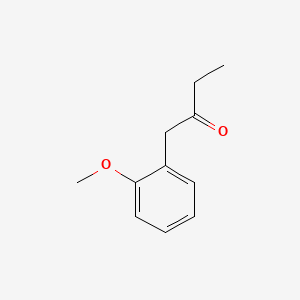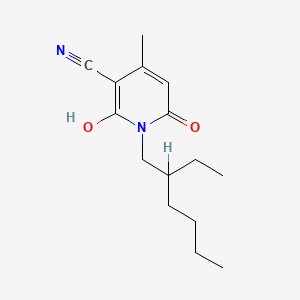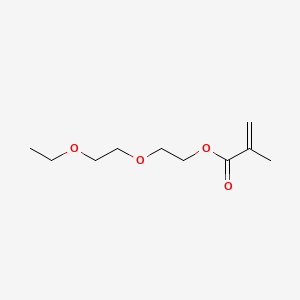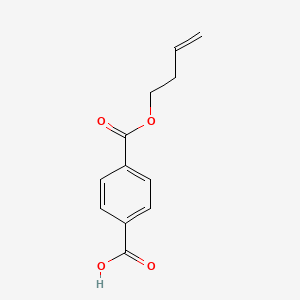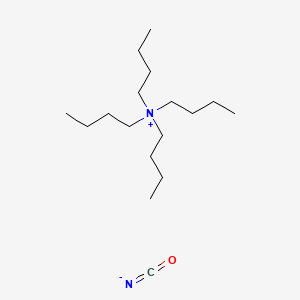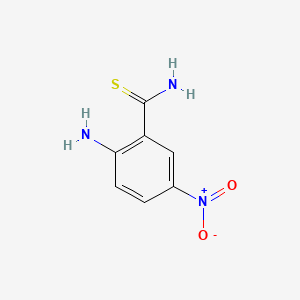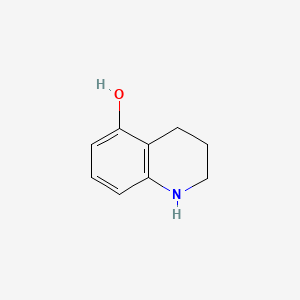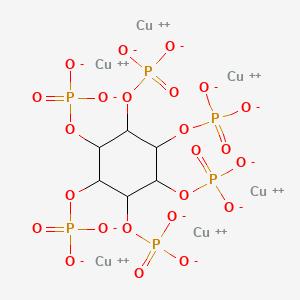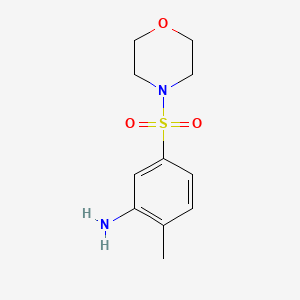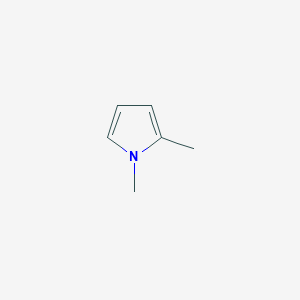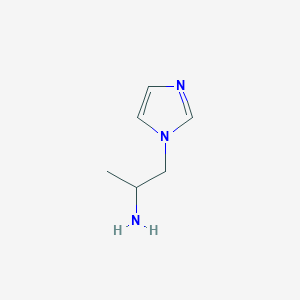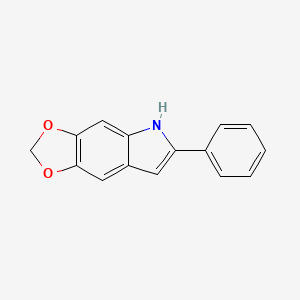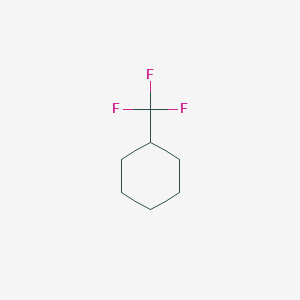
(Trifluoromethyl)cyclohexane
概要
説明
(Trifluoromethyl)cyclohexane is a molecule that has been the subject of various studies. Researchers in David O’Hagan’s lab at the University of St. Andrews made a cyclohexane with 6 all-cis fluorine substituents . The molecule’s two sides—one with polar fluorines and the other with hydrogens—displayed surprising polarity, making it a “Janus face” molecule .
Synthesis Analysis
The synthesis of (Trifluoromethyl)cyclohexane was achieved by hydrogenating hexatrifluoromethylbenzene . This reaction required 14 days to make the desired material in just 13% yield, even with elevated temperature and pressure .Molecular Structure Analysis
The classic chair conformation of cyclohexane gets flattened somewhat as the three axial trifluoromethyl groups splay because of their bulk . This molecule has the highest barrier to cyclohexane ring inversion, thanks to dramatic steric clashes between its trifluoromethyl groups .Chemical Reactions Analysis
The molecule isn’t as polar as the all-cis hexafluorinated cyclohexane, but its trifluoromethyl groups have enough pull to give it a mild affinity for chloride ions .科学的研究の応用
1. Chemical Sensing
- Application Summary: (Trifluoromethyl)cyclohexane has been used in chemical sensing due to its surprising polarity. It is referred to as a “Janus face” molecule, with one side having polar fluorines and the other side having hydrogens .
- Methods of Application: The molecule was created by hydrogenating hexatrifluoromethylbenzene. This process required 14 days to make the desired material in just 13% yield, even with elevated temperature and pressure .
- Results: The trifluoromethyl groups have enough pull to give it a mild affinity for chloride ions .
2. C–H Insertion
- Application Summary: Trifluoromethyl aryl diazirines, which can be derived from (Trifluoromethyl)cyclohexane, have been used in C–H insertion reactions .
- Methods of Application: A series of thermally and photochemically promoted C–H insertions were conducted with representative electron-rich, electron-neutral, and electron-poor trifluoromethyl aryl diazirines, employing cyclohexane as a substrate .
- Results: Electron-rich diazirines have greatly enhanced efficacy toward C–H insertion, under both thermal and photochemical activation conditions .
3. Photoredox Catalysis
- Application Summary: The trifluoromethyl group, which is present in (Trifluoromethyl)cyclohexane, is widely used in pharmaceutical and agrochemical compounds. The radical trifluoromethylation by photoredox catalysis has emerged recently .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Radical Trifluoromethylation
- Application Summary: The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
5. Chemical Sensing
- Application Summary: (Trifluoromethyl)cyclohexane has been used in chemical sensing due to its surprising polarity. It is referred to as a “Janus face” molecule, with one side having polar fluorines and the other side having hydrogens .
- Methods of Application: The molecule was created by hydrogenating hexatrifluoromethylbenzene. This process required 14 days to make the desired material in just 13% yield, even with elevated temperature and pressure .
- Results: The trifluoromethyl groups have enough pull to give it a mild affinity for chloride ions .
6. Proline Derivatives
- Application Summary: Proline is one of a kind. This amino acid exhibits a variety of unique functions in biological contexts, which continue to be discovered and developed .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Radical Trifluoromethylation
- Application Summary: The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
5. Chemical Sensing
- Application Summary: (Trifluoromethyl)cyclohexane has been used in chemical sensing due to its surprising polarity. It is referred to as a “Janus face” molecule, with one side having polar fluorines and the other side having hydrogens .
- Methods of Application: The molecule was created by hydrogenating hexatrifluoromethylbenzene. This process required 14 days to make the desired material in just 13% yield, even with elevated temperature and pressure .
- Results: The trifluoromethyl groups have enough pull to give it a mild affinity for chloride ions .
6. Proline Derivatives
- Application Summary: Proline is one of a kind. This amino acid exhibits a variety of unique functions in biological contexts, which continue to be discovered and developed .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Safety And Hazards
将来の方向性
The comprehensive coverage on trifluoromethylation is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .
特性
IUPAC Name |
trifluoromethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3/c8-7(9,10)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPZOKVSFMRGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424089 | |
| Record name | (trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trifluoromethyl)cyclohexane | |
CAS RN |
401-75-2 | |
| Record name | (Trifluoromethyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Trifluoromethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



